molecular formula C18H15F3N2O2 B7553821 2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide

2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide

Cat. No. B7553821
M. Wt: 348.3 g/mol
InChI Key: CGOIDHXOSCJTDK-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide, also known as TFMIQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMIQ is a derivative of isoquinoline and belongs to the class of benzoyl derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. This compound has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to possess anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide is its high yield synthesis method, which makes it readily available for laboratory studies. This compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo studies.

Future Directions

The potential therapeutic applications of 2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide are vast, and future research should focus on exploring its mechanisms of action in more detail. This compound has been shown to possess anticancer properties, and future studies should focus on its potential use in combination with other chemotherapeutic agents. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, and future studies should focus on its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound is straightforward, and it can be readily available for laboratory studies. Future research should focus on exploring its mechanisms of action in more detail and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3,4-dihydroisoquinoline-1-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to yield this compound as a white solid with a high yield.

Scientific Research Applications

2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

properties

IUPAC Name

2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-3-5-12(10-13)17(25)23-9-8-11-4-1-2-7-14(11)15(23)16(22)24/h1-7,10,15H,8-9H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIDHXOSCJTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)N)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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